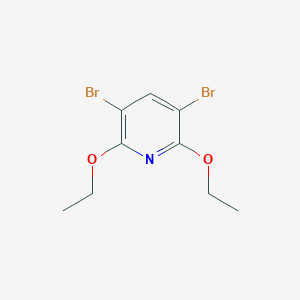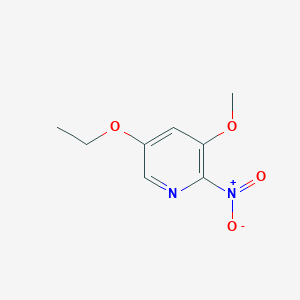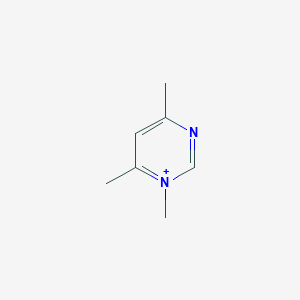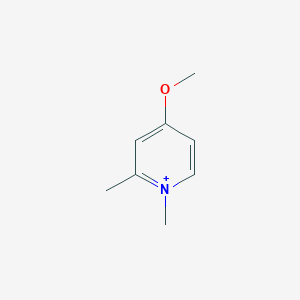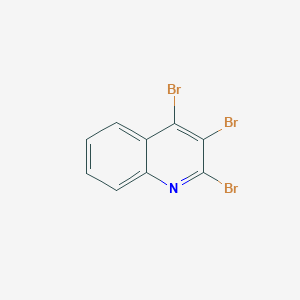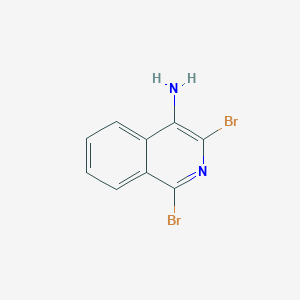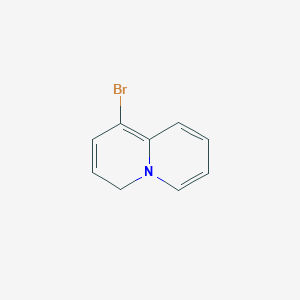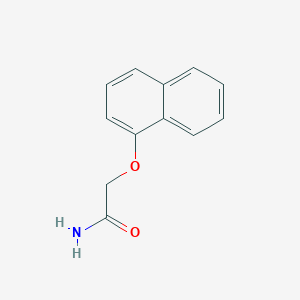
2-(Naphthalen-1-yloxy)acetamide
概要
説明
“2-(Naphthalen-1-yloxy)acetamide” is a chemical compound with the linear formula C12H11NO2 . It is related to other compounds such as “2-(Naphthalen-1-yloxy)acetic acid” and “N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE” which have similar structures .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been discussed in several papers . The exact method of synthesis can vary depending on the specific derivative being synthesized.Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene ring attached to an acetamide group via an oxygen atom . The exact structure can vary depending on the specific derivative .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied in several papers . The exact reactions can vary depending on the specific derivative and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives can be found in several databases . These properties can include molecular weight, solubility, melting point, and more.科学的研究の応用
Anti-HIV Activity
2-(Naphthalen-1-yloxy)acetamide derivatives have been explored for their potential anti-HIV activities. A series of naphthalene derivatives, synthesized from naphthalene-derived glycine, demonstrated inhibitory activity against HIV-1 and HIV-2 in MT-4 cells (Hamad et al., 2010). Density functional theory studies also support the potential of acetamide derivatives as anti-HIV drugs (Oftadeh, Mahani & Hamadanian, 2013).
Anti-Parkinson's Activity
Certain this compound derivatives have shown promising results in anti-Parkinson's screening. Specifically, derivatives with 4-thiazolidinone exhibited significant activity in an in vitro free radical scavenging assay and in vivo models (Gomathy, Antony, Elango, Singh & Gowramma, 2012).
Antiproliferative Activities
Derivatives of N-(naphthalen-2-yl)acetamide have demonstrated antiproliferative activities against various human cancer cell lines. One derivative was particularly active against nasopharyngeal carcinoma, showing specific cytotoxicity without affecting peripheral blood mononuclear cells (Chen et al., 2013).
Local Anaesthetic Activity
Research has indicated that certain this compound derivatives have local anaesthetic effects. One such derivative demonstrated potency, onset, and duration of action comparable to lidocaine in various in vivo models (Jindal, Coumar, Singh, Ismail, Zambare & Bodhankar, 2003).
Anticancer Screening
Some this compound derivatives were found to exhibit potent inhibitory activities in various cancer cell lines. Notably, derivatives with 1,2,3-triazole showed significant cytotoxic potential against CNS, Melanoma, and Breast cancer panels (Dhuda, Kapadiya, Ladva, Jivani & Modha, 2021).
作用機序
Target of Action
The primary target of 2-(Naphthalen-1-yloxy)acetamide is the Transient Receptor Potential Melastatin 4 (TRPM4) . TRPM4 is considered a potential target for cancer and other human diseases . In addition, it has been suggested that the compound may also interact with cytochrome P450 lanosterol 14α-demethylase of C. albicans .
Biochemical Pathways
Given its potential targets, it may affect pathways related tocell proliferation and apoptosis , as well as ergosterol synthesis , which is crucial for fungal cell membrane integrity.
Result of Action
This compound has shown promising antiproliferative activity against prostate cancer cell lines . It has been observed to suppress colony formation and the expression of androgen receptor (AR) protein in prostate cancer cells . Furthermore, it can concentration-dependently induce cell apoptosis in prostate cancer cells .
Safety and Hazards
生化学分析
Biochemical Properties
It is known that naphthalene derivatives can interact with various enzymes and proteins
Cellular Effects
Some naphthalene derivatives have been shown to have cytotoxic effects on cancer cells It is possible that 2-(Naphthalen-1-yloxy)acetamide could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZGTCIAWFYNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-(Naphthalen-1-yloxy)acetamide contribute to its local anesthetic activity?
A1: While the exact mechanism of action isn't detailed in the provided research [, ], it's likely that this compound derivatives, like many local anesthetics, exert their effects by interacting with voltage-gated sodium channels in neurons. These channels are crucial for generating action potentials, the electrical signals that transmit pain sensations. By blocking these channels, the compounds prevent pain signals from reaching the brain.
Q2: What is the significance of the dissociation constant (pKa) in the context of this compound's anesthetic activity?
A2: The dissociation constant (pKa) is a crucial parameter for local anesthetics as it dictates the ratio of ionized to unionized forms of the molecule at a given pH. For this compound (specifically the derivative with a diethylaminoethyl substituent on the acetamide nitrogen), the pKa was determined to be 8.6 []. This means that at physiological pH (around 7.4), a significant portion of the molecule exists in its ionized form.
Q3: Were there any notable findings regarding the in vivo activity of this compound derivatives?
A3: Yes, the research highlighted promising results for one particular derivative, N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide oxalate []. In various animal models (infiltration anesthesia, sciatic nerve block, and corneal anesthesia), this compound demonstrated local anesthetic activity comparable to lidocaine in terms of potency, onset time, and duration of action []. This suggests that this compound derivatives hold potential for further development as local anesthetic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



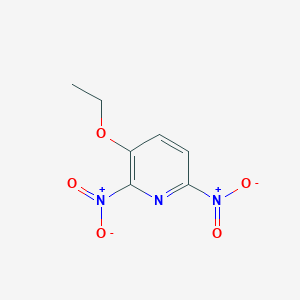
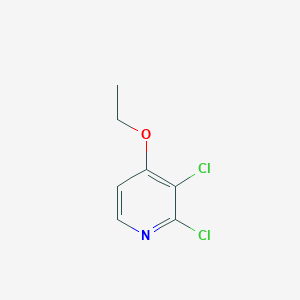
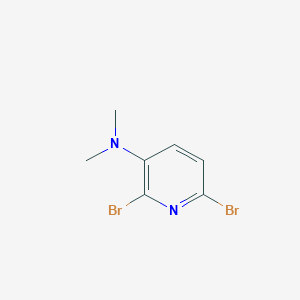
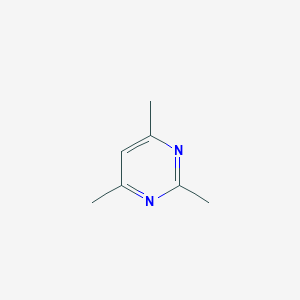
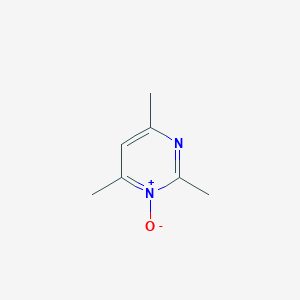
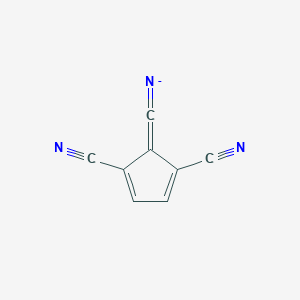
![2,7,8-Tribromo[1,5]naphthyridine](/img/structure/B372514.png)
